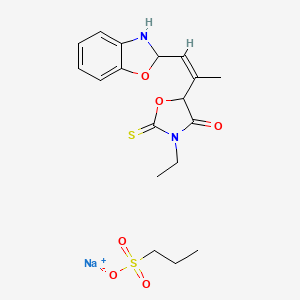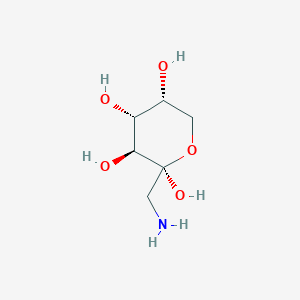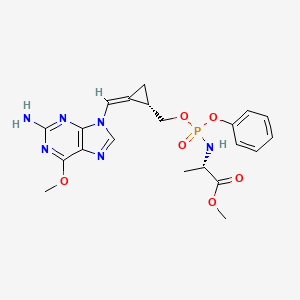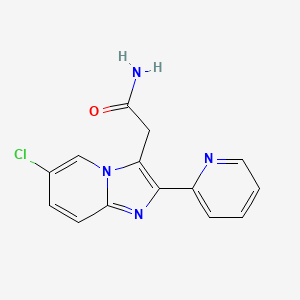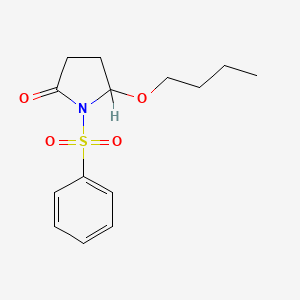
6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a chemical compound with the molecular formula C18H12ClN2O It is known for its unique structure, which combines elements of indenoquinoline and chloro-methylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to chlorination and methylamination to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It is believed to interfere with cellular processes by binding to DNA or proteins, thereby affecting their function. The exact pathways and targets are still under investigation, but its ability to induce apoptosis in cancer cells has been noted.
相似化合物的比较
Similar Compounds
6,10-Dichloroindeno(1,2-b)quinolin-11-one: Another compound with similar structural elements but with two chloro groups.
10-(Methylamino)indeno(1,2-b)quinolin-11-one: Lacks the chloro group but retains the methylamino and indenoquinoline structure.
Uniqueness
6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
93663-36-6 |
|---|---|
分子式 |
C17H11ClN2O |
分子量 |
294.7 g/mol |
IUPAC 名称 |
6-chloro-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11ClN2O/c1-19-15-11-7-4-8-12(18)14(11)20-16-9-5-2-3-6-10(9)17(21)13(15)16/h2-8H,1H3,(H,19,20) |
InChI 键 |
CQQXDSAFSQQVDB-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=NC3=C1C=CC=C3Cl)C4=CC=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




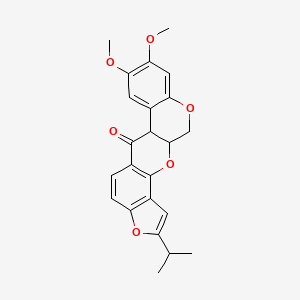



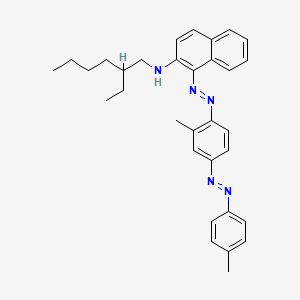
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
